molecular formula C16H13ClN2 B11786708 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole

3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole

Cat. No.: B11786708
M. Wt: 268.74 g/mol
InChI Key: OYJUEHRSKDIJHC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group at the 3-position and a m-tolyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 4-chlorophenylhydrazine with 3-(m-tolyl)-1,3-diketone under acidic or basic conditions to form the desired pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the m-tolyl moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the aromatic rings, depending on the reagents used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenation, nitration, and sulfonation can be achieved using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced pyrazole derivatives or aromatic rings.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, it can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole
  • 3-(4-Chlorophenyl)-5-(p-tolyl)-1H-pyrazole
  • 3-(4-Bromophenyl)-5-(m-tolyl)-1H-pyrazole

Comparison: Compared to these similar compounds, 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole may exhibit unique properties due to the specific positioning of the chlorophenyl and m-tolyl groups. These differences can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H13ClN2

Molecular Weight

268.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole

InChI

InChI=1S/C16H13ClN2/c1-11-3-2-4-13(9-11)16-10-15(18-19-16)12-5-7-14(17)8-6-12/h2-10H,1H3,(H,18,19)

InChI Key

OYJUEHRSKDIJHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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